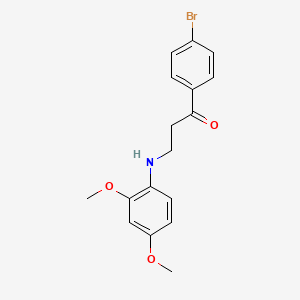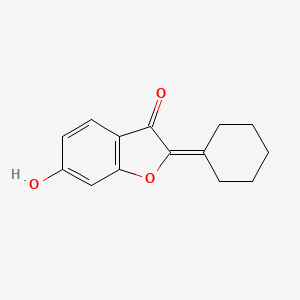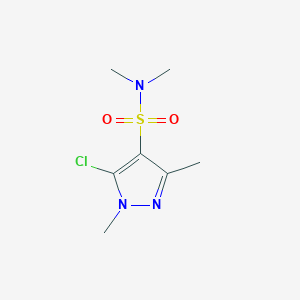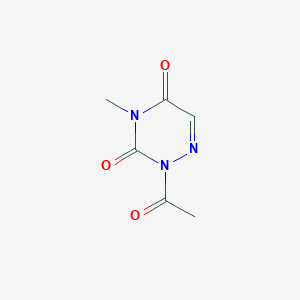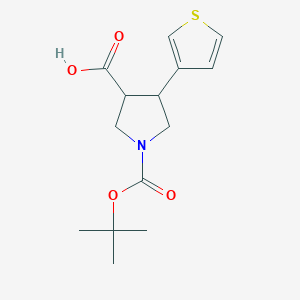
Boc-(inverted exclamation markA)-trans-4-(3-thienyl)-pyrrolidine-3-carboxylic acid
Descripción general
Descripción
The compound Boc-(¡A)-trans-4-(3-thienyl)-pyrrolidine-3-carboxylic acid is a derivative of Boc-pyrrolidine, where Boc stands for tert-butoxycarbonyl, a common protecting group in organic synthesis. This compound is related to pyrrolidine-based structures that have been studied for their potential use in asymmetric synthesis and as intermediates in the preparation of various pharmaceutical agents.
Synthesis Analysis
The synthesis of related Boc-pyrrolidine derivatives has been achieved through asymmetric deprotonation using s-BuLi/(-)-sparteine, which provides high enantioselectivity for the production of (S)-2-aryl-Boc-pyrrolidines . This method has been shown to be solvent-dependent and yields products with high enantiomeric excesses. Although the specific compound is not directly mentioned, the synthesis of 2-thienyl analogs has been reported, which suggests that similar methods could potentially be applied to synthesize Boc-(¡A)-trans-4-(3-thienyl)-pyrrolidine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of Boc-pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. The Boc group serves as a protecting group for the nitrogen, which can be removed under acidic conditions. The 3-thienyl substituent indicates the presence of a thiophene ring, which is a sulfur-containing heterocycle known to impart unique electronic properties to molecules .
Chemical Reactions Analysis
Boc-pyrrolidine derivatives can undergo various chemical reactions, including deprotection of the Boc group to reveal the free amine, which can then participate in further synthetic transformations. The presence of carboxylic acid functionality allows for the formation of esters, amides, and other derivatives. The thiophene ring can also engage in electrophilic aromatic substitution reactions due to its electron-rich nature .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Boc-(¡A)-trans-4-(3-thienyl)-pyrrolidine-3-carboxylic acid are not provided, related compounds such as Boc-pyrrolidines generally exhibit properties influenced by their functional groups. The Boc group increases steric bulk and can affect the solubility and reactivity of the compound. The carboxylic acid group contributes to the acidity and potential for hydrogen bonding, impacting solubility and melting point. The thiophene ring can contribute to the compound's electronic properties, potentially affecting its UV/Vis absorption and fluorescence characteristics .
Relevant Case Studies
Although no direct case studies involving Boc-(¡A)-trans-4-(3-thienyl)-pyrrolidine-3-carboxylic acid are cited, related Boc-pyrrolidine compounds have been used in the synthesis of metalloproteinase inhibitors and antibacterial agents . These studies demonstrate the utility of Boc-pyrrolidine derivatives in medicinal chemistry and their potential applications in drug development.
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
It’s known that similar compounds, such as pinacol boronic esters, undergo catalytic protodeboronation utilizing a radical approach .
Biochemical Pathways
It’s known that similar compounds, such as pinacol boronic esters, are involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It’s known that similar compounds, such as pinacol boronic esters, can undergo formal anti-markovnikov alkene hydromethylation, a valuable but unknown transformation .
Action Environment
It’s known that similar compounds, such as pinacol boronic esters, are relatively stable, readily prepared, and generally environmentally benign .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-6-10(9-4-5-20-8-9)11(7-15)12(16)17/h4-5,8,10-11H,6-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFRPIXMKBJZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



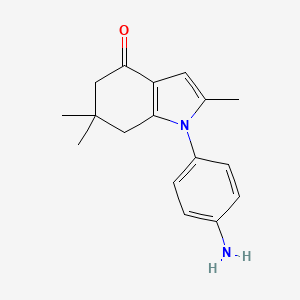

![3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B3033123.png)

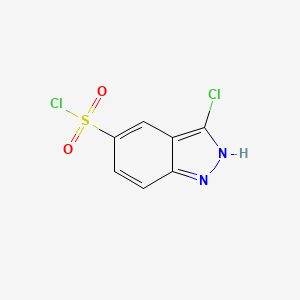
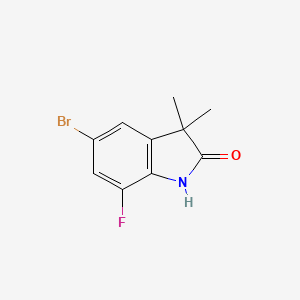
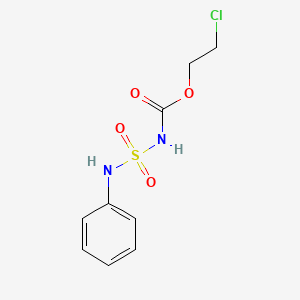
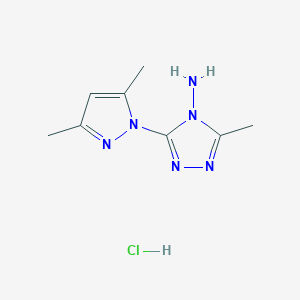

![2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride](/img/structure/B3033135.png)
